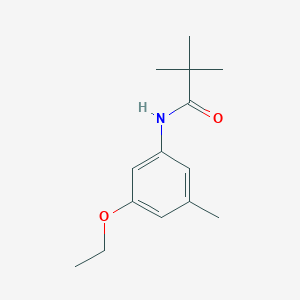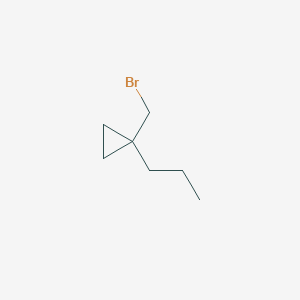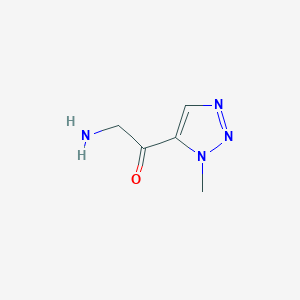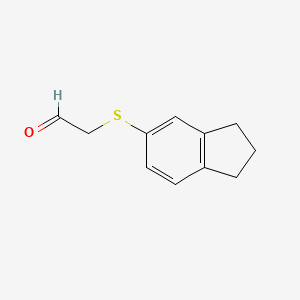![molecular formula C10H13NO2S2 B13218189 5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)
5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde: is a complex organic compound with the molecular formula C₁₀H₁₃NO₂S₂ It features a thiophene ring substituted with a thiomorpholine moiety and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Thiomorpholine Moiety: The thiomorpholine ring can be introduced via nucleophilic substitution reactions, where a suitable thiophene derivative reacts with a thiomorpholine precursor.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions, typically involving formaldehyde and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and thiomorpholine moiety can engage in π-π interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for further functionalization . This makes it a versatile intermediate in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C10H13NO2S2 |
|---|---|
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
5-[3-(hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S2/c12-5-8-7-14-4-3-11(8)10-2-1-9(6-13)15-10/h1-2,6,8,12H,3-5,7H2 |
Clave InChI |
XOEQDWOACYEDJS-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC(N1C2=CC=C(S2)C=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13218128.png)

![N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine](/img/structure/B13218148.png)
![2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile](/img/structure/B13218153.png)



![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)
![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)



